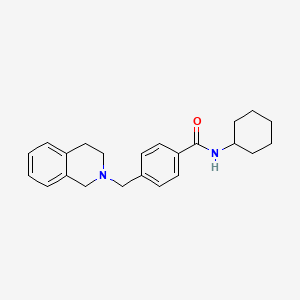
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which are responsible for producing antibodies. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
作用机制
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the development and activation of B cells. By blocking BTK, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide prevents the activation and proliferation of B cells, ultimately leading to the suppression of antibody production and immune response.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B cell activation and proliferation. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to induce apoptosis (cell death) in B cell lymphomas and leukemias. In animal models of autoimmune disorders, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and improve clinical symptoms.
实验室实验的优点和局限性
One of the advantages of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell-related diseases. Another area of interest is the exploration of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor activity. Additionally, further studies are needed to elucidate the potential long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide on B cell function and immune response.
合成方法
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form 4-fluoro-2-methoxybenzylideneaniline. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide.
科学研究应用
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has shown significant anti-tumor activity against B cell lymphomas and leukemias. It has also demonstrated efficacy in animal models of autoimmune disorders such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHQKKRCNCHQO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)